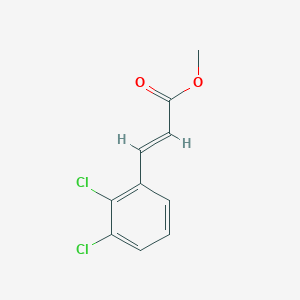

methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate

Description

Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a trans (E) configuration at the double bond and a 2,3-dichlorophenyl substituent. This compound belongs to a class of acrylate derivatives where the phenyl ring is modified with electron-withdrawing chlorine atoms. The stereoelectronic properties of the α,β-unsaturated ester moiety make it a reactive Michael acceptor, a feature exploited in medicinal chemistry for covalent inhibition or polymer synthesis .

Properties

IUPAC Name |

methyl (E)-3-(2,3-dichlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCHVNAJMWMKCG-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(2,3-dichlorophenyl)prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of (2E)-3-(2,3-dichlorophenyl)prop-2-enoic acid.

Reduction: Formation of methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the α,β-unsaturated ester core but differ in substituents on the phenyl ring or additional functional groups:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 2,3-dichloro and 4-nitro substituents enhance electrophilicity of the α,β-unsaturated ester, favoring nucleophilic addition reactions. Sulfonyl and Amide Groups: The sulfonyl group in and acetamido group in introduce polarity, improving solubility in polar solvents. Sulfonyl derivatives may exhibit higher metabolic stability in drug design . Halogen Positioning: 2,3-Dichloro substitution creates steric hindrance and distinct electronic effects compared to 4-chloro analogs (e.g., ), which may influence binding to biological targets .

Physicochemical Properties

- Molecular Weight : The dichlorophenyl derivative (MW ~231.08) is lighter than analogs with sulfonyl or amide groups (e.g., 387.79 for ), impacting bioavailability and synthetic accessibility.

- Purity : Commercial analogs like those in are typically 95% pure, suggesting similar industrial standards for the target compound.

- Hydrogen Bonding: While chlorine atoms are weak hydrogen bond acceptors, compounds with amide () or amino () groups exhibit stronger intermolecular interactions, affecting crystallization and solubility .

Biological Activity

Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a prop-2-enoate moiety linked to a dichlorophenyl group. The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzaldehyde with methyl acrylate under basic conditions, leading to the formation of the desired ester product. The detailed synthetic pathway can be summarized as follows:

- Reagents : 2,3-Dichlorobenzaldehyde, methyl acrylate, base (e.g., sodium hydroxide).

- Reaction Conditions : Stirring at room temperature followed by refluxing in an organic solvent.

- Purification : The product is purified using column chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by targeting specific metabolic pathways involved in tumor proliferation. One study highlighted its potential as an inhibitor of phosphoglycerate dehydrogenase (PHGDH) , an enzyme critical for serine biosynthesis in cancer cells. By inhibiting PHGDH, this compound may reduce the availability of NADPH and serine, thereby impairing cancer cell survival and growth .

Acetylcholinesterase Inhibition

In addition to its anticancer effects, this compound has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Compounds with similar structures have shown promising results in enhancing cognitive function through AChE inhibition . The inhibitory activity can be quantified by calculating IC50 values in vitro.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound through various experimental setups:

| Study | Biological Activity | IC50 Value | Cell Line |

|---|---|---|---|

| Study 1 | PHGDH Inhibition | 5 µM | Melanoma |

| Study 2 | AChE Inhibition | 4 µM | Neuroblastoma |

These findings indicate that the compound not only shows promise in cancer therapy but also has potential applications in treating neurodegenerative conditions.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Metabolic Pathways : By targeting PHGDH, the compound disrupts serine biosynthesis essential for cancer cell metabolism.

- Neuroprotective Effects : Through AChE inhibition, it may enhance acetylcholine levels in the brain, potentially improving cognitive functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.